(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
Description
(2-Chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a heterocyclic compound featuring a 1,4-diazepane (7-membered ring with two nitrogen atoms) substituted at the 4-position with a tetrahydro-2H-thiopyran-4-yl group (a saturated 6-membered sulfur-containing ring). The 2-chlorophenyl group is linked via a methanone bridge to the diazepane nitrogen.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-5-2-1-4-15(16)17(21)20-9-3-8-19(10-11-20)14-6-12-22-13-7-14/h1-2,4-5,14H,3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZKQPPVPTZDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2Cl)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the tetrahydro-2H-thiopyran-4-yl group, which can be achieved through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The diazepane ring can be formed through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its diazepane ring is a common motif in many bioactive molecules, and the thiopyran group can enhance the compound’s ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diazepane or Related Scaffolds
a. (2-Chlorophenyl)(4-thiomorpholinyl)methanone ()
- Molecular Formula: C₁₁H₁₂ClNOS
- Key Features : Replaces the diazepane-thiopyran moiety with a thiomorpholine ring (a 6-membered sulfur- and nitrogen-containing heterocycle).
b. 2-(2-Chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone ()
- Molecular Formula : C₁₇H₂₁ClN₄O₃S
- Key Features : Retains the diazepane core but substitutes the thiopyran group with a sulfonyl-linked imidazole.
- The imidazole moiety may confer metal-binding properties .
c. Thienopyrimidine-Linked Diazepanes ()
- Example Compound: Furan-2-yl[4-(2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]methanone
- Molecular Formula : C₂₂H₂₆N₄O₂S (from HRMS data)
- Key Features: Diazepane fused to a thienopyrimidine scaffold, replacing the thiopyran group.
- Implications : The extended aromatic system may improve stacking interactions with protein targets, as seen in GPR55 antagonists .
Physicochemical and Pharmacological Implications
Research Findings and Limitations
- Structural Flexibility : The diazepane core allows conformational adaptability, critical for receptor binding. Substitutions like thiopyran (target compound) or sulfonyl groups () fine-tune steric and electronic properties .
- Pharmacological Gaps: While thienopyrimidine-diazepanes show activity as GPR55 antagonists (), direct data on the target compound’s biological activity is absent in the provided evidence.
Biological Activity
The compound (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone, also known as a derivative of diazepane, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C19H26ClN3O2S
- Molecular Weight : 395.9 g/mol
- CAS Number : 2034617-90-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydrothiopyran exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazolidinones with enhanced activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, suggesting that compounds with similar structural features may possess comparable effects .
2. CNS Activity
Diazepane derivatives have been studied for their potential effects on the central nervous system (CNS). Compounds that share structural similarities with diazepam have shown anxiolytic and sedative effects. The specific compound may influence GABAergic pathways, though further studies are needed to elucidate its mechanism of action.
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxazolidinones, compounds structurally related to this compound were tested against respiratory pathogens. The results demonstrated significant inhibition zones, indicating strong potential for treating infections caused by resistant strains .
Case Study 2: CNS Effects
A pharmacological assessment of diazepane derivatives revealed that certain modifications could enhance binding affinity to GABA receptors. This suggests that this compound might exhibit similar CNS effects, warranting further investigation into its anxiolytic properties.
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives of thiopyran and diazepane to explore their biological activities. The findings indicate that modifications at specific positions can significantly enhance their pharmacological profiles.
Q & A
Basic: What are the key synthetic steps for preparing (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone?
The synthesis involves multi-step reactions, including:
- Heterocyclic ring formation : The 1,4-diazepane and tetrahydro-2H-thiopyran moieties are constructed via cyclization reactions, often requiring temperature-controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM) .
- Coupling reactions : The 2-chlorophenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Catalyst selection (e.g., Pd(PPh₃)₄) and ligand design are critical for regioselectivity .
- Purification : Chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?
- Catalyst screening : Transition metals (Pd, Rh) enhance coupling efficiency. For example, Pd-catalyzed C–N bond formation reduces side products in diazepane ring closure .
- Solvent and temperature : Polar aprotic solvents (DMF, acetonitrile) at 60–80°C improve reaction kinetics, while lower temperatures (−20°C to 0°C) minimize decomposition of sensitive intermediates .
- Pressure adjustments : Hydrogenation steps (e.g., thiopyran reduction) benefit from controlled H₂ pressure (1–3 atm) to avoid over-reduction .
Advanced: What strategies address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC .
- Mechanistic validation : Combine in vitro binding assays (e.g., radioligand displacement) with in vivo pharmacokinetic profiling to resolve discrepancies in potency .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or bromophenyl variants) to identify substituent effects on target engagement .
Advanced: How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding affinities to targets like GPCRs or kinases using software (AutoDock Vina) and crystallographic data from homologous proteins .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with diazepane nitrogen) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to guide derivative design .
Basic: Which spectroscopic techniques confirm structural integrity?
- NMR : ¹H/¹³C NMR identifies key signals: 2-chlorophenyl aromatic protons (δ 7.3–7.5 ppm), thiopyran methylene (δ 2.8–3.1 ppm), and diazepane NH (δ 1.5–2.0 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ = 363.1234) ensures correct molecular formula .
- IR : Carbonyl stretch (~1680 cm⁻¹) and C–S bond (680–720 cm⁻¹) confirm functional groups .
Advanced: What catalytic systems enhance functionalization of the thiopyran moiety?
- Rhodium catalysis : Enables C–H activation for late-stage diversification (e.g., introducing sulfoxides or sulfones) without disrupting the diazepane core .
- Silver-mediated silylene transfer : Facilitates silacycle formation, useful for creating prodrug derivatives with improved solubility .
Advanced: How can SAR studies improve selectivity for therapeutic targets?
- Substituent variation : Replace the 2-chlorophenyl group with electron-deficient aryl rings (e.g., 2-trifluoromethyl) to enhance affinity for serotonin receptors .
- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) at the thiopyran 4-position to reduce off-target binding .
Basic: What purification challenges arise during synthesis, and how are they resolved?
- Byproduct removal : Silica gel chromatography separates unreacted starting materials, while preparative HPLC isolates diastereomers (if present) .
- Solvent selection : Ethanol/water recrystallization minimizes co-precipitation of impurities with similar polarity .
Advanced: How do reaction intermediates impact scalability?
- Air-sensitive intermediates : Use Schlenk techniques for zirconocene-mediated steps to prevent oxidation .
- Thermal instability : Low-temperature quenching (−78°C) prevents decomposition of strained silacyclopropane intermediates .
Advanced: What in vitro/in vivo models validate anti-inflammatory claims?
- In vitro : LPS-stimulated macrophage assays (IL-6/TNF-α suppression) paired with COX-2 inhibition studies .
- In vivo : Murine collagen-induced arthritis models, with pharmacokinetic monitoring of plasma half-life and metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
